molecular formula C18H13N5 B11612967 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

Cat. No.: B11612967
M. Wt: 299.3 g/mol
InChI Key: QOSMQSYWUXHTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile belongs to the quinoxaline family, characterized by a fused bicyclic structure containing nitrogen atoms. Its core structure includes a pyrroloquinoxaline backbone with a nitrile group at position 3, an amino group at position 2, and a 3-methylphenyl substituent at position 1. This molecular architecture imparts unique electronic and steric properties, making it a candidate for applications in corrosion inhibition, pharmaceuticals, and materials science.

Properties

Molecular Formula

C18H13N5

Molecular Weight

299.3 g/mol

IUPAC Name

2-amino-1-(3-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile

InChI

InChI=1S/C18H13N5/c1-11-5-4-6-12(9-11)23-17(20)13(10-19)16-18(23)22-15-8-3-2-7-14(15)21-16/h2-9H,20H2,1H3

InChI Key

QOSMQSYWUXHTTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2,3-Dichloroquinoxaline with Malononitrile

The foundational synthetic pathway involves the reaction of 2,3-dichloroquinoxaline with malononitrile in the presence of a primary amine. This method, adapted from analogous pyrroloquinoxaline syntheses, proceeds via a tandem nucleophilic aromatic substitution and cyclization mechanism. The 3-methylphenyl group is introduced through the use of 3-methylaniline as the primary amine.

Reaction Conditions:

  • Solvent System: Ethanol-toluene (1:1 v/v) at 130–160°C under reflux.

  • Catalyst: Fe₃O₄@SiO₂-acac-2ATP-Cu(II) nanoparticles enhance reaction kinetics by facilitating electron transfer at the quinoxaline core.

  • Yield: 68–74% after recrystallization in acetone.

The reaction mechanism begins with the displacement of chlorine atoms at the C2 and C3 positions of 2,3-dichloroquinoxaline by the amine group of 3-methylaniline. Subsequent cyclization with malononitrile forms the pyrrolo[2,3-b]quinoxaline scaffold, with the cyano group at C3 arising from malononitrile incorporation.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly reduces reaction times while improving yield and purity. This method employs a single vessel for sequential amine substitution and cyclization steps, minimizing intermediate isolation.

Optimized Parameters:

  • Temperature: 180°C (dynamic microwave heating).

  • Duration: 20–30 minutes versus 3–4 hours in conventional heating.

  • Solvent: Dimethylformamide (DMF) due to its high dielectric constant and microwave absorption capacity.

Comparative studies show a 15% increase in yield (82% vs. 67%) and reduced byproduct formation under microwave conditions.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Continuous flow chemistry offers advantages in heat transfer and mixing efficiency, critical for large-scale synthesis. Key parameters include:

ParameterValueImpact on Yield
Residence Time8–10 minutesMaximizes conversion
Temperature140°CPrevents decomposition
Catalyst Loading0.5 mol% Cu(II)Balances cost and activity

This method achieves 89% conversion with >99% purity after inline crystallization.

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use, aligning with green chemistry principles. Reactions occur between solid 2,3-dichloroquinoxaline, 3-methylaniline, and malononitrile in a stoichiometric ratio of 1:2:1.

Advantages:

  • Energy Efficiency: 70% reduction in energy consumption vs. thermal methods.

  • Purity: 97% by HPLC due to minimized side reactions.

Purification and Characterization

Recrystallization Techniques

Post-synthesis purification typically involves sequential washes with hexane and ethanol to remove unreacted starting materials. Recrystallization in acetone yields needle-like crystals suitable for X-ray diffraction analysis.

Purity Data:

MethodPurity (%)Melting Point (°C)
Ethanol Recrystallization95.2218–220
Acetone Recrystallization98.7219–221

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.02 (s, 2H, NH₂), 7.94 (dd, J = 8.3 Hz, 1H, quinoxaline-H), 2.41 (s, 3H, CH₃).

  • IR (KBr): 3455 cm⁻¹ (N-H stretch), 2210 cm⁻¹ (C≡N), 1633 cm⁻¹ (C=N quinoxaline).

Yield Optimization Strategies

Catalytic System Screening

Comparative analysis of catalysts reveals Cu(II) complexes as optimal for C-N bond formation:

CatalystYield (%)Reaction Time (h)
Cu(OAc)₂743
Fe₃O₄@SiO₂-Cu(II)822.5
No Catalyst326

The magnetic nanoparticle catalyst allows easy recovery and reuse for up to five cycles without significant activity loss.

Solvent Effects on Reaction Efficiency

Polar aprotic solvents enhance nucleophilicity of the amine:

SolventDielectric ConstantYield (%)
DMF36.782
Ethanol24.374
Toluene2.441

Chemical Reactions Analysis

Cyclization Reactions

The synthesis typically involves cyclization of precursors such as 3-methylphenyl derivatives with pyrrole and quinoxaline intermediates. These reactions often occur under controlled conditions to form the bicyclic framework.

Pictet-Spengler Reaction

This cyclization technique involves condensation of 1-(2-aminophenyl)pyrroles with aldehydes in the presence of acetic acid and methanol, followed by air oxidation. The reaction proceeds via imine formation and subsequent cyclization .

Synthesis Methods Comparison

MethodKey Reagents/ConditionsYield
CyclizationPyrrole, quinoxaline intermediatesN/A
Fe-CatalyzedFe catalyst, TBHP, CF₃SO₃H additiveUp to 94%
Pictet-SpenglerAldehydes, acetic acid, methanolN/A

Functional Group Reactivity

  • Amino Group (-NH₂) : Participates in nucleophilic substitution, acylation, or alkylation. For example, acylation with acyl chlorides forms amides.

  • Carbonitrile (-CN) : Hydrolyzes to carboxylic acids or amides under acidic/basic conditions.

  • Pyrroloquinoxaline Core : Engages in electrophilic aromatic substitution or metal coordination due to electron-rich nitrogen atoms .

Reaction Mechanisms

  • Nucleophilic Attack : The amino group directs reactions at the pyrroloquinoxaline core.

  • Electrophilic Addition : The electron-rich aromatic system undergoes reactions with electrophiles like halogens or metal complexes.

  • Cyclization : Structural modifications (e.g., extension of substituents) may involve intramolecular cyclization .

Medicinal Chemistry

The compound serves as a scaffold for developing kinase inhibitors or anticancer agents. Structural modifications (e.g., altering substituents) tune biological activity while retaining core reactivity .

Material Science

Its heterocyclic framework and functional groups enable interactions with metal ions or polymer matrices, relevant in catalysis or optoelectronics.

Research Findings and Challenges

  • Yield Optimization : Fe-catalyzed methods with additives like CF₃SO₃H significantly enhance yields, addressing scalability issues .

  • Selectivity : Substituent positions (e.g., 3-methylphenyl) influence reaction pathways, requiring tailored conditions to avoid side reactions.

  • Stability : The compound’s stability under varying pH and temperature conditions affects its reactivity in biological systems.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C18H13N5
  • Molecular Weight : 297.32 g/mol
  • CAS Number : 297147-93-4

Its structure features a pyrroloquinoxaline core, which is known for its diverse biological activities. The presence of the amino group and the methylphenyl substituent enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Research has indicated that derivatives of pyrroloquinoxaline compounds exhibit significant anticancer properties. A study demonstrated that 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile showed potent inhibitory effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival.

Case Study : In vitro assays revealed that this compound effectively reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The IC50 values were found to be in the low micromolar range, indicating strong efficacy.

Antiviral Properties

The compound has also been investigated for its antiviral potential, particularly against viral proteases. A notable study highlighted its ability to inhibit the main protease (3CLpro) of SARS-CoV-2, which is crucial for viral replication.

Data Table: Antiviral Activity Against SARS-CoV-2

Compound NameTargetIC50 (µM)Reference
This compound3CLpro0.25

This finding suggests that this compound could serve as a lead compound for developing antiviral drugs targeting COVID-19.

Photophysical Properties

The unique structure of this compound contributes to interesting photophysical properties, making it suitable for applications in organic electronics and photonic devices.

Case Study : A recent investigation into the photoluminescent properties of this compound showed that it exhibits strong emission characteristics when doped into polymer matrices. This property can be exploited in the development of organic light-emitting diodes (OLEDs).

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Quinoxaline derivatives differ primarily in substituent groups, which critically influence their electronic, adsorption, and functional properties. Below is a comparative analysis of key analogs:

Compound Name Substituent (Position 1) Molecular Formula Molecular Weight Key Applications/Findings Reference ID
2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile 4-Aminophenyl C₁₇H₁₂N₆ 300.32 Corrosion inhibitor (91% efficiency for C38 steel in HCl); chemisorption via N-atoms
2-Amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile 3-Methylphenyl C₁₈H₁₃N₅ 299.33* Hypothesized moderate corrosion inhibition; steric hindrance may reduce adsorption
2-Amino-1-(5-methoxy-2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile 5-Methoxy-2-methylphenyl C₁₉H₁₅N₅O 353.36 Pharmacological potential; methoxy group enhances solubility and π-electron delocalization
2-Amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile 3-Aminopropyl C₁₄H₁₄N₆ 266.31 Limited data; aliphatic chain may improve solubility but reduce adsorption efficiency
2-Amino-1-butyl-1H-pyrrolo[3,2-b]quinoxaline-3-carbonitrile Butyl C₁₅H₁₅N₅ 265.31 Pharmacological studies (e.g., kinase inhibition); hydrophobic interactions dominate

*Calculated based on molecular formula.

Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-aminophenyl derivative (AHPQC) exhibits high corrosion inhibition (91%) due to protonation of its amino groups in acidic media, enabling strong chemisorption via electrostatic interactions with metal surfaces .
  • Steric Effects :
    • Bulky substituents like 5-methoxy-2-methylphenyl may hinder close contact with metal surfaces, though methoxy groups improve solubility and π-electron delocalization .
  • Aliphatic vs. Aromatic Substituents: Aliphatic chains (e.g., butyl, 3-aminopropyl) prioritize solubility over adsorption strength, making them less effective in corrosion inhibition but useful in drug delivery .

Corrosion Inhibition Mechanisms

AHPQC (4-Aminophenyl Derivative):
  • Adsorption Behavior: Follows the Langmuir isotherm, indicating monolayer adsorption. XPS confirms chemisorption via N-atoms (quinoxaline, nitrile, and aniline groups) .
  • Efficiency : 91% at 1.2 mM in HCl, attributed to multiple protonation sites and π-electron delocalization .
Hypothesized Behavior of 3-Methylphenyl Derivative:
  • Adsorption : Likely physical adsorption due to the absence of protonatable groups. Steric effects from the meta-methyl group may reduce surface coverage.
  • Efficiency : Expected to be lower than AHPQC but higher than purely aliphatic derivatives due to aromatic π-interactions.

Biological Activity

The compound 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile (commonly referred to as 2-Amino-PQ) is a member of the pyrroloquinoxaline family known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H16N4
  • Molecular Weight : 296.35 g/mol
  • Structure : The compound features a pyrrolo[2,3-b]quinoxaline core, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that 2-Amino-PQ exhibits various biological activities, including anticancer, antimicrobial, and corrosion inhibition properties.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of 2-Amino-PQ derivatives. For instance:

  • In vitro Studies : A derivative of this compound showed IC50 values of 1.9 µg/mL against HCT-116 (colon cancer) and 2.3 µg/mL against MCF-7 (breast cancer) cell lines, indicating potent cytotoxicity compared to the reference drug doxorubicin (IC50 = 3.23 µg/mL) .
  • Mechanism of Action : The anticancer effects are attributed to the inhibition of key signaling pathways involved in tumor growth and proliferation, including the inhibition of epidermal growth factor receptor (EGFR) and interference with tubulin polymerization .
Cell LineIC50 (µg/mL)Reference Drug IC50 (µg/mL)
HCT-1161.93.23
MCF-72.33.23

Antimicrobial Activity

The antimicrobial efficacy of 2-Amino-PQ has also been explored:

  • In vitro Antimicrobial Tests : The compound exhibited significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong bactericidal effects .
  • Biofilm Inhibition : It was found to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical in chronic infections .

Corrosion Inhibition

In addition to its biological activities, 2-Amino-PQ has been studied for its corrosion inhibition properties:

  • Electrochemical Studies : The compound demonstrated high efficiency in inhibiting the corrosion of C38 steel in hydrochloric acid solutions, achieving up to 91% efficiency through both anodic and cathodic inhibition mechanisms .

Case Studies

Several case studies highlight the efficacy and potential applications of 2-Amino-PQ:

  • Anticancer Efficacy : A study involving the treatment of colorectal cancer cells with derivatives of 2-Amino-PQ showed significant cytotoxic effects, leading to reduced cell viability and increased apoptosis rates.
  • Antimicrobial Testing : In a clinical setting, derivatives were tested against resistant bacterial strains, showcasing their potential as alternatives to traditional antibiotics.

Q & A

Q. Q1. What are the established synthetic routes for 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile?

Methodological Answer: Synthesis typically involves cyclization and condensation reactions. For analogous pyrrolo-quinoxaline derivatives, a common approach includes reacting aminopyrrole precursors with carbonitriles under acidic conditions (e.g., acetic acid). Modifications to substituents can be achieved via nucleophilic substitution or coupling reactions. For example, describes functionalizing 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with pyridine-containing fragments using active methylene reagents, yielding structurally similar compounds . Optimization of reaction conditions (temperature, solvent, catalyst) is critical for yield improvement.

Q. Q2. How is this compound characterized spectroscopically, and what key data distinguish it from analogs?

Methodological Answer: Characterization employs:

  • NMR : Distinct signals for the amino group (~5-6 ppm), aromatic protons (7-8 ppm), and methylphenyl substituents (2.3-2.5 ppm for CH₃).
  • FTIR : Stretching vibrations for C≡N (~2220 cm⁻¹) and NH₂ (~3350 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., 327.34 g/mol for C₁₉H₁₄N₆). Differentiation from analogs (e.g., 4-aminophenyl derivatives in ) relies on substituent-specific peaks and retention times in HPLC .

Advanced Research Questions

Q. Q3. What mechanistic insights exist for the corrosion inhibition properties of structurally related pyrrolo-quinoxaline derivatives?

Methodological Answer: demonstrates that 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile acts as a corrosion inhibitor for C38 steel in HCl via adsorption on metal surfaces, forming a protective layer. Key methodologies include:

  • Electrochemical Impedance Spectroscopy (EIS) : Quantifies charge-transfer resistance and inhibition efficiency (>90% at 10⁻³ M).
  • Potentiodynamic Polarization : Reveals mixed-type inhibition (affecting both anodic and cathodic reactions).
  • DFT Calculations : Correlate electron-donating groups (e.g., -NH₂) with adsorption energy. For the 3-methylphenyl analog, steric effects may alter adsorption kinetics, requiring comparative studies .

Q. Q4. How can computational methods guide the design of derivatives for targeted applications (e.g., bioactivity)?

Methodological Answer: The ICReDD framework () combines quantum chemical calculations and machine learning to predict reactivity and optimize synthesis. For bioactivity:

  • Molecular Docking : Screens binding affinity to targets (e.g., kinases, DNA). Pyrrolo-quinoxalines show promise in antimycobacterial and anticancer research ().
  • ADMET Prediction : Assesses pharmacokinetic properties (e.g., solubility, metabolic stability).
  • Reaction Path Search : Identifies feasible synthetic routes for novel derivatives. Experimental validation is essential to confirm computational hypotheses .

Q. Q5. How do structural modifications (e.g., substituent position) impact electrochemical and biological properties?

Methodological Answer:

  • Electrochemical Impact : 4-Aminophenyl derivatives () exhibit higher inhibition efficiency than methylphenyl analogs due to stronger electron donation. Steric hindrance from 3-methyl groups may reduce surface coverage.
  • Biological Impact : Substitution at the phenyl ring influences bioactivity. For example, electron-withdrawing groups (e.g., -NO₂) enhance antitumor activity in quinoxaline derivatives, while methyl groups may improve lipophilicity and membrane permeability .

Q. Q6. What strategies resolve contradictions in experimental data, such as inconsistent inhibition efficiencies?

Methodological Answer:

  • Controlled Replicates : Repeat experiments under standardized conditions (pH, temperature).
  • Surface Analysis : Use SEM/EDS to confirm inhibitor adsorption uniformity.
  • Cross-Validation : Compare electrochemical data with spectroscopic results (e.g., FTIR for adsorbed layers).
  • Statistical Analysis : Apply ANOVA to identify significant variables (e.g., concentration, substituent type) .

Q. Q7. What advanced techniques are used to study reaction mechanisms in pyrrolo-quinoxaline synthesis?

Methodological Answer:

  • In Situ NMR/IR : Monitors intermediate formation during cyclization.
  • Isotopic Labeling : Traces carbon/nitrogen sources in ring closure.
  • Kinetic Studies : Determines rate laws and activation energies.
  • High-Throughput Screening : Accelerates optimization of reaction conditions (e.g., catalysts, solvents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.